4-Methylpyrimidine-2-thiol hydrochloride
Overview
Description
4-Methylpyrimidine-2-thiol hydrochloride is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. It is related to several other compounds that have been studied for their potential in synthesizing complex molecules and for their interesting chemical properties. For instance, the utility of related compounds in the synthesis of olomoucine, a purine derivative, has been demonstrated . The compound's derivatives have been used in the formation of platinum complexes, which have been analyzed for their structural and redox properties .
Synthesis Analysis
The synthesis of 4-Methylpyrimidine-2-thiol hydrochloride involves the reaction of K2[PtCl4] with 4-methylpyrimidine-2-thiol in the presence of NaHCO3, leading to the formation of platinum complexes . Another related compound, 4,6-dichloro-2-methylpyrimidine, has been synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride . These methods highlight the versatility of pyrimidine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of complexes involving 4-methylpyrimidine-2-thiol has been determined using X-ray crystallography. For example, the crystal structure of trans-dichloro(4-methylpyrimidine)(η1-phenyl)bis(pyridine)rhodium(III) hydrate has been studied, revealing the weak binding of the 4-methylpyrimidine ligand to Rhodium . Similarly, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, a related compound, has been characterized .
Chemical Reactions Analysis
4-Methylpyrimidine-2-thiol hydrochloride and its derivatives participate in various chemical reactions. For instance, the compound has been used to form platinum complexes with different ligands, and the oxidation of these complexes has been studied . The hydrazinolysis of related heterocyclic compounds has been explored, revealing multiple pathways and new types of ring transformations . Additionally, nucleophilic substitution reactions have been performed on related compounds to yield derivatives with potential pharmacological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methylpyrimidine-2-thiol hydrochloride derivatives are influenced by their molecular structure. The tautomerism in related compounds like 4-hydroxypyrimidine and S-methyl-2-thiouracil has been investigated, showing the effect of substituents on the stability of tautomers . The redox properties of platinum complexes involving 4-methylpyrimidine-2-thiol have also been analyzed . These studies contribute to a deeper understanding of the behavior of pyrimidine derivatives in various chemical environments.
Scientific Research Applications
Colorimetric Detection Method Development
A colorimetric method was developed for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), an anti-thyroid drug, using citrate-capped gold nanoparticles. This thiol-containing molecule exhibits a strong affinity for gold nanoparticles, leading to a small change in the plasmon band around 521 nm and the formation of a new red-shifted band. The method showed a linear detection range from 5.0 × 10^-7 to 2.75 × 10^-6 M, with a detection limit of 1.9 × 10^-7 M (Hormozi-Nezhad & Ghayyem, 2014).
Synthesis and Chemical Reactions
The synthesis of 2-methylpyrimidine-4,6-dithiol led to the formation of derivatives like 2-methyl-6-methylthiopyrimidine-4-thiol and 6,6'-dithiobis(2-methylpyrimidine-4-thiol). Further reactions included oxidation with m-chloroperbenzoic acid, forming various methylsulfinyl and methylsulfonyl-pyrimidine derivatives (Hurst, 1984).
Synthesis of Anticancer Drug Intermediates
4,6-Dichloro-2-methylpyrimidine, a key intermediate in the synthesis of the anticancer drug dasatinib, was synthesized from acetamidine hydrochloride and dimethyl malonate. Optimal synthesis conditions involved specific temperature, time, and reagent ratios, yielding 4,6-dihydroxy-2-methylpyrimidine with an 85.76% yield and 4,6-dichloro-2-methylpyrimidine with a 69.55% yield (Guo Lei-ming, 2012).
Antimicrobial Activity
Certain mercapto- and aminopyrimidine derivatives, synthesized through reactions involving 4-chloro-2-phenylpyrimidine-4-carboxylate, exhibited in vitro antimicrobial activity against pathogenic microorganisms, indicating potential as antimicrobial agents (El-kerdawy et al., 1990).
Platinum and Palladium Complexes
Mono- and dinuclear platinum and palladium complexes involving pyrimidine-2-thiolate and its derivatives were synthesized and characterized. These studies included investigating crystal structures, steric hindrance effects, and redox properties, enhancing understanding of metal-ligand interactions in such complexes (Asada et al., 2003); (Yap & Jensen, 1992).
Process Chemistry in Explosives and Pharmaceuticals
4,6-Dihydroxy-2-methylpyrimidine, as a precursor, finds applications in the synthesis of high explosives and medicinal products. An economic process for its production was developed, involving condensation reactions and various process variables to ensure product quality (Patil et al., 2008).
properties
IUPAC Name |
6-methyl-1H-pyrimidine-2-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLPBLXSJWAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=S)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-2-thiol hydrochloride | |
CAS RN |
6959-66-6 | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6959-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6959-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylpyrimidine-2-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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